molecular formula C13H17NO2 B7593613 3-Cyclohexyloxybenzamide

3-Cyclohexyloxybenzamide

Cat. No.: B7593613
M. Wt: 219.28 g/mol
InChI Key: IERDXDSNMDACLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyloxybenzamide is a benzamide derivative featuring a cyclohexyloxy group (-O-C6H11) at the 3-position of the benzamide scaffold.

Properties

IUPAC Name

3-cyclohexyloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERDXDSNMDACLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyloxybenzamide typically involves the condensation of 3-hydroxybenzoic acid with cyclohexanol in the presence of a dehydrating agent, followed by amidation with ammonia or an amine derivative. The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of more robust catalysts and automated systems for monitoring reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyloxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyloxyaniline.

    Substitution: Formation of nitro, halogen, or alkyl-substituted derivatives.

Scientific Research Applications

3-Cyclohexyloxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexyloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Cyclohexyloxybenzamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features
This compound* C₁₃H₁₇NO₂ ~221.29 3-O-Cyclohexyl High lipophilicity due to cyclohexyloxy group; potential CNS activity
N-Cyclohexyl 3-fluorobenzamide C₁₃H₁₆FNO 221.27 3-F, N-Cyclohexyl Electronegative F enhances binding affinity; moderate solubility
3-{[(Cyclohexylamino)carbonyl]amino}benzamide C₁₄H₁₉N₃O₂ 261.32 3-urea-linked cyclohexyl Increased hydrogen-bonding capacity; higher molecular weight
3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid C₁₅H₁₉NO₃ 261.32 3-cyclohexanecarbonyl, 2-CH₃ Carboxylic acid group enhances solubility; acidic pH stability
3-(Chloromethyl)benzamide C₈H₈ClNO 169.61 3-CH₂Cl Reactive chloromethyl group; potential alkylating agent

*Inferred properties based on structural analogs.

Key Observations :

  • Lipophilicity : The cyclohexyloxy group in this compound likely confers higher lipophilicity compared to fluorinated or chlorinated analogs, impacting membrane permeability and metabolic stability.
  • Solubility: Carboxylic acid derivatives (e.g., 3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid) exhibit improved aqueous solubility due to ionization, whereas benzamides with non-polar groups (e.g., cyclohexyl) may require formulation aids .
  • Reactivity: Chloromethyl or bromomethyl analogs (e.g., 3-(Chloromethyl)benzamide) show higher electrophilicity, posing safety concerns such as skin irritation or genotoxicity .

Insights :

  • This compound’s safety profile is expected to align with cyclohexyl-containing benzamides, requiring gloves and eye protection to prevent contact. Its combustion may release carbon oxides, similar to N-Cyclohexyl 3-fluorobenzamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.